4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride
Overview
Description
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. This compound is part of the benzoxepin family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzoxepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzoxepin derivatives.
Scientific Research Applications
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Its potential therapeutic effects are being explored, particularly in the context of neurological disorders.
Mechanism of Action
The mechanism of action of 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems in the central nervous system, which may account for its observed pharmacological effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest involvement in modulating synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ol: This compound is structurally similar but contains a sulfur atom instead of an oxygen atom in the ring.
1,2,4,5-tetrahydro-3H-2-benzazepin-3-one: Another related compound with a different ring structure but similar biological activities.
Uniqueness
4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol hydrochloride is unique due to its specific ring structure and the presence of both amino and hydroxyl functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12;/h1-4,8,10,12H,5-6,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRIHIAMVINAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(C1N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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